Cas no 1187166-46-6 (5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine)

5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine is a fluorinated aromatic ketone derivative with a pyridine core, notable for its structural versatility in organic synthesis. The presence of a trifluoromethyl group enhances its electron-withdrawing properties, making it valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. Its pyridine moiety offers coordination potential for metal-catalyzed reactions, while the methyl substitution improves stability and solubility in organic solvents. This compound is particularly useful in cross-coupling reactions, ligand design, and as a precursor for bioactive molecules. Its well-defined reactivity profile and compatibility with diverse synthetic conditions make it a reliable intermediate for research and industrial applications.
5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine structure
1187166-46-6 structure
Product Name:5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine
CAS No:1187166-46-6
MF:C14H10F3NO
MW:265.23051404953
CID:4684537
Update Time:2025-05-21

5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine
    • (5-Methylpyridin-2-yl)(4-(trifluoromethyl)phenyl)methanone
    • Inchi: 1S/C14H10F3NO/c1-9-2-7-12(18-8-9)13(19)10-3-5-11(6-4-10)14(15,16)17/h2-8H,1H3
    • InChI Key: DSCPAULRKQWUPX-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C(C1C=CC(C)=CN=1)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 321
  • Topological Polar Surface Area: 30

5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine Pricemore >>

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5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine Related Literature

Additional information on 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine

Research Brief on 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine (CAS: 1187166-46-6) in Chemical Biology and Pharmaceutical Applications

The compound 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine (CAS: 1187166-46-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyridine core and trifluoromethylbenzoyl moiety, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents.

A 2023 study published in the Journal of Medicinal Chemistry explored the role of 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine as a building block for selective JAK2 inhibitors. The research team demonstrated that derivatives of this compound showed remarkable selectivity for JAK2 over other JAK isoforms, with IC50 values in the low nanomolar range. The presence of the trifluoromethyl group was found to enhance both binding affinity and metabolic stability, addressing a key challenge in kinase inhibitor development.

In the area of neurodegenerative disease research, a recent preclinical study investigated the neuroprotective effects of 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine derivatives. The compound's ability to modulate α-synuclein aggregation pathways was particularly noteworthy, suggesting potential applications in Parkinson's disease therapeutics. Structural-activity relationship (SAR) studies revealed that modifications at the 5-methyl position significantly influenced both potency and blood-brain barrier permeability.

From a synthetic chemistry perspective, novel methodologies for the efficient production of 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine have been developed. A 2024 publication in Organic Process Research & Development described a continuous flow synthesis approach that improved yield from 68% to 92% while reducing hazardous waste generation by 40%. This advancement addresses both economic and environmental concerns associated with large-scale production of this valuable intermediate.

The pharmacokinetic profile of 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine derivatives has been extensively characterized in recent ADME studies. Data indicates favorable oral bioavailability (F > 60% in rodent models) and moderate plasma protein binding (70-80%), making it suitable for further drug development. However, researchers note that the compound's metabolic stability varies significantly across species, necessitating careful consideration during translational studies.

Emerging applications in antimicrobial research have also been reported. A 2023 study demonstrated that certain 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine analogs exhibit potent activity against drug-resistant Gram-positive bacteria, including MRSA strains. The mechanism appears to involve disruption of bacterial cell membrane integrity, representing a novel approach distinct from traditional antibiotic targets.

In conclusion, 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine (CAS: 1187166-46-6) continues to demonstrate significant potential across multiple therapeutic areas. Its versatility as a chemical scaffold, combined with recent synthetic and pharmacological advancements, positions it as a valuable tool for medicinal chemistry and drug discovery efforts. Future research directions may focus on expanding its applications in targeted protein degradation and PROTAC development, leveraging its favorable physicochemical properties.

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